氨酰tRNA合成酶抑制剂-IN-1

描述

Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.

科学研究应用

蛋白质合成中的作用

氨酰-tRNA合成酶 (aaRSs) 是催化氨基酸转移到其相应tRNA的酶 . 它们在蛋白质合成中起着关键作用,对细胞生长和存活至关重要 . 氨酰tRNA合成酶抑制剂-IN-1,作为一种抑制剂,可以潜在地调节这一过程。

抗生素开发

aaRSs 是开发抗生素的主要靶点之一 . This compound 等抑制剂可用于开发新型抗生素,为解决抗生素耐药性提供潜在的解决方案。

计算机药物发现

计算机方法,包括虚拟筛选和基于结构的药物设计,用于aaRS抑制剂的发现和开发 . This compound 可以成为此类计算药物发现方法的潜在候选药物。

无细胞合成生物学

氨酰tRNA合成酶 (AARSs) 和tRNA 是参与翻译和蛋白质合成的关键组分 . tRNA 和 AARSs 的工程,包括this compound 等抑制剂,已在无细胞和合成细胞应用中得到总结 .

生化研究

This compound 可用于生化研究,以了解aaRSs 和tRNA 的基本功能 . 这有助于验证与生命中心法则相关的假设。

在信号通路中的潜在作用

氨酰-tRNA合成酶相互作用的多功能蛋白 2 (AIMP2),是多tRNA合成酶复合物 (MSC) 中的支架,影响各种信号通路的活性 . This compound,作为一种抑制剂,可能在调节这些通路中发挥作用。

作用机制

Target of Action

Aminoacyl tRNA synthetase-IN-1 primarily targets Aminoacyl-tRNA synthetases (ARSs) . ARSs are essential enzymes that ligate amino acids to their corresponding tRNAs and translate the genetic code during protein synthesis . They play a pivotal role in protein synthesis, which is essential for the growth and survival of all cells .

Mode of Action

The mode of action of Aminoacyl tRNA synthetase-IN-1 involves interaction with its targets, leading to changes in their function. The two-step catalytic reaction of ARSs involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa) followed by the formation of an aminoacylated tRNA (tRNA-aa) by transferring the amino acid to the corresponding tRNA . Aminoacyl tRNA synthetase-IN-1 interferes with this process, thereby inhibiting protein synthesis .

Biochemical Pathways

Aminoacyl tRNA synthetase-IN-1 affects the biochemical pathways involved in protein synthesis. By inhibiting ARSs, it disrupts the process of tRNA aminoacylation, which is a crucial step in protein synthesis . This disruption can have downstream effects on various cellular processes that depend on protein synthesis.

Pharmacokinetics

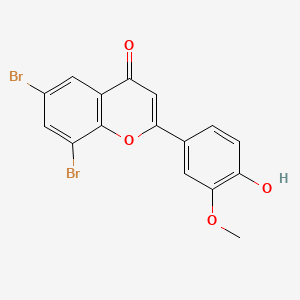

The pharmacokinetic properties of Aminoacyl tRNA synthetase-IN-1 have been optimized by stabilizing the metabolically labile cyclohexyl ring and blocking the point of potential hydroxylation of the phenyl group in the chromone core . These modifications enhance the compound’s bioavailability and effectiveness.

生化分析

Biochemical Properties

Aminoacyl tRNA synthetase-IN-1 interacts with aaRSs, which are key enzymes in protein biosynthesis . The aaRSs catalyze the esterification reaction that links a transfer RNA (tRNA) with its cognate amino acid, matching the anticodon triplet of the tRNA . This process is essential for efficient and accurate protein synthesis .

Cellular Effects

Aminoacyl tRNA synthetase-IN-1, through its interaction with aaRSs, influences various cellular processes. The aaRSs are involved in RNA splicing, transcriptional regulation, translation, and other aspects of cellular homeostasis . Therefore, Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, can potentially influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Aminoacyl tRNA synthetase-IN-1 involves its interaction with aaRSs. The aaRSs catalyze a two-step reaction: first, they use the energy stored in ATP to synthesize an activated aminoacyl adenylate intermediate. In the second step, either the 2′- or 3′-hydroxyl oxygen atom of the 3′-A76 tRNA nucleotide functions as a nucleophile in the synthesis of aminoacyl-tRNA . Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, may influence this process.

Temporal Effects in Laboratory Settings

The function of aaRSs, with which Aminoacyl tRNA synthetase-IN-1 interacts, is critical for maintaining cellular viability . Therefore, any temporal changes in the effects of Aminoacyl tRNA synthetase-IN-1 could potentially impact cellular function over time.

Metabolic Pathways

Aminoacyl tRNA synthetase-IN-1 is involved in the metabolic pathway of protein synthesis through its interaction with aaRSs . The aaRSs are responsible for the aminoacylation of tRNAs, a critical step in protein synthesis .

Subcellular Localization

Aarss, with which Aminoacyl tRNA synthetase-IN-1 interacts, are present in all eukaryotes, archaea, and bacteria, suggesting a wide distribution across different cellular compartments .

属性

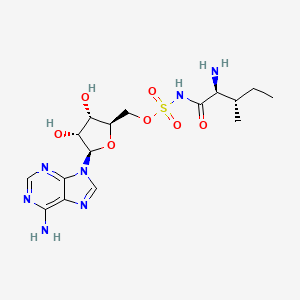

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKZHDGLJXVNIT-VBJYJYTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

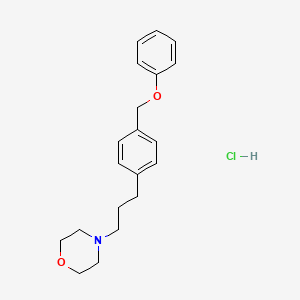

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

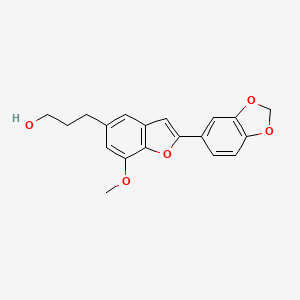

Feasible Synthetic Routes

Q1: What are the key functions of aminoacyl-tRNA synthetases (aaRSs) as highlighted in the research papers?

A1: Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This process, known as aminoacylation, is essential for protein synthesis. [, , ] The research emphasizes the importance of aaRSs in maintaining the fidelity of translation by ensuring the correct pairing of amino acids with their respective tRNA molecules. []

Q2: The research mentions an "operational RNA code." What is its significance in relation to aaRSs?

A2: The "operational RNA code" refers to nucleotide determinants beyond the anticodon triplets in tRNA molecules that influence aminoacylation efficiency and specificity. [] This code highlights the intricate relationship between aaRSs and tRNA molecules, where specific nucleotides within the tRNA structure are recognized by aaRSs to ensure accurate amino acid attachment. []

Q3: Are there any links between aaRSs and diseases, according to the provided research?

A3: Yes, the research papers mention a connection between aaRSs and certain diseases. One paper discusses "Antisynthetase syndrome (ASS)," a rare inflammatory disease characterized by the presence of auto-antibodies that target aaRS enzymes. [] This autoimmune response can lead to various symptoms, including myositis, polyarthritis, and interstitial lung disease. []

Q4: The research mentions "aminoacyl-tRNA synthetase cofactors." What are their roles?

A4: Aminoacyl-tRNA synthetase cofactors are proteins that interact with aaRSs and play important roles in coordinating aminoacylation and translation. [] One study highlights the function of Asc1, a fission yeast aminoacyl-tRNA synthetase cofactor, in stabilizing the interaction between eukaryotic initiation factor 3a (eIF3a) and the small ribosomal protein Rps0A/uS2. [] This interaction is essential for efficient translation initiation and protein synthesis. []

Q5: Does the provided research offer any insights into the evolutionary aspects of aaRSs?

A5: Yes, one paper suggests that aaRSs played a role in the evolution of amino acid biosynthesis pathways. [] It proposes that for some amino acids, indirect biosynthesis pathways, where aminoacylation occurred on the tRNA molecule, preceded the evolution of direct, de novo biosynthesis pathways. [] This research highlights the ancient origins of aaRSs and their potential contribution to the development of complex metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)